1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate is an ionic liquid known for its unique properties, including low volatility, high thermal stability, and excellent solubility. These characteristics make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-butyl-3-ethylimidazole with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with polar and non-polar molecules, facilitating solubilization and stabilization.
Pathways Involved: It can participate in ionic interactions, hydrogen bonding, and van der Waals forces, contributing to its effectiveness as a solvent and catalyst.
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-3-methylimidazolium methanesulfonate
- 1-Ethyl-3-methylimidazolium methanesulfonate
- 1-Butyl-3-methylimidazolium chloride
Comparison: 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate stands out due to its unique combination of butyl and ethyl groups, which enhance its solubility and thermal stability compared to similar compounds. This makes it particularly suitable for applications requiring high-performance solvents and catalysts .
Eigenschaften
CAS-Nummer |
145022-49-7 |
---|---|
Molekularformel |
C10H22N2O3S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
1-butyl-3-ethyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C9H18N2.CH4O3S/c1-3-5-6-11-8-7-10(4-2)9-11;1-5(2,3)4/h7-8H,3-6,9H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
YONMMSYNJKZPPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+]1CN(C=C1)CC.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.